molecular formula C19H17ClN4O3 B2640123 N-(3-chloro-4-methoxyphenyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide CAS No. 1421476-71-2

N-(3-chloro-4-methoxyphenyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide

Cat. No.: B2640123
CAS No.: 1421476-71-2
M. Wt: 384.82
InChI Key: AQQXQDCUDMTGDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methoxyphenyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide is a synthetically derived small molecule belonging to the class of pyrimidine-based acetamide compounds. Its sophisticated structure, featuring a pyrimidinone core substituted with a chloromethoxyphenyl group and a pyridine ring, is designed for high-value research applications. This molecular architecture is characteristic of compounds investigated for their potential to modulate key biological signaling pathways. The primary research value of this compound lies in the field of medicinal chemistry and oncology research. Pyrimidine derivatives are extensively studied for their role as potent inhibitors of various kinase enzymes, including but not limited to the Epidermal Growth Factor Receptor (EGFR) family . The structural motifs present in this molecule—specifically the 3-chloro-4-methoxyaniline group and the pyrimidine scaffold—are frequently found in molecules designed to interact with the ATP-binding sites of such kinases . By potentially inhibiting these enzymatic targets, it serves as a valuable tool compound for studying cellular proliferation, signal transduction, and apoptosis in vitro. Furthermore, related pyrimidine and acetamide-based structures have demonstrated significant biological activities in scientific literature, including antimicrobial and antitumor effects against selected cancer cell lines . Researchers can utilize this chemical to explore structure-activity relationships (SAR), to develop novel therapeutic agents, or as a biochemical probe to unravel complex disease mechanisms. This product is provided for non-human research and in vitro studies only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(4-methyl-6-oxo-2-pyridin-4-ylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3/c1-12-9-18(26)24(19(22-12)13-5-7-21-8-6-13)11-17(25)23-14-3-4-16(27-2)15(20)10-14/h3-10H,11H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQXQDCUDMTGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)C2=CC=NC=C2)CC(=O)NC3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C20H19ClN4O3C_{20}H_{19}ClN_{4}O_{3} with a molecular weight of 461.3 g/mol. The structure features a pyrimidine core, which is known for its diverse biological activities.

Research indicates that compounds containing pyrimidine and pyridine moieties often exhibit a range of biological activities, including:

  • Anticancer Activity : Many derivatives have shown promising results against various cancer cell lines by inhibiting key enzymes involved in tumor proliferation.
  • Antimicrobial Properties : The presence of halogenated phenyl groups enhances the antimicrobial efficacy against bacterial strains.

Biological Activity Overview

Activity Type Mechanism Reference
AnticancerInhibition of dihydrofolate reductase (DHFR)
AntimicrobialDisruption of bacterial cell wall synthesis
AntioxidantScavenging free radicals

Case Studies

  • Anticancer Activity : A study on pyrido[2,3-d]pyrimidines indicated that compounds similar to N-(3-chloro-4-methoxyphenyl)-2-acetamide showed significant cytotoxicity against human cancer cell lines, particularly melanoma and urothelial carcinoma. The mechanism was attributed to the inhibition of DHFR, leading to decreased nucleotide synthesis essential for DNA replication .
  • Antimicrobial Efficacy : In vitro studies demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compounds were able to inhibit bacterial growth at concentrations as low as 50 μg/mL, showcasing their potential as antimicrobial agents .

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of pyrimidine derivatives. For instance:

  • Modifications to the methoxy and chloro groups have been linked to increased lipophilicity, facilitating better cellular uptake and bioavailability.
  • The introduction of additional functional groups can improve selectivity towards specific biological targets, reducing off-target effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrimidine-acetamide derivatives, focusing on synthetic routes, substituent effects, and physicochemical properties.

Structural Analogues

Key structural differences among analogues include:

  • Substituents on the phenyl ring : The target compound’s 3-chloro-4-methoxyphenyl group contrasts with the 3,4-dimethoxyphenyl group in N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide (). Chlorine’s electronegativity may enhance lipophilicity and metabolic stability compared to methoxy groups .
  • Pyrimidine core modifications: The target features a 6-oxo pyrimidinone, while compound 24 () contains a pyrido-thieno-pyrimidinone fused system.
  • Linker groups : The target uses an acetamide bridge, whereas compound 3 () employs a thioacetamide group, affecting electronic properties and solubility .

Physicochemical and Spectral Properties

Property Target Compound Compound 24 () Compound 5 ()
Melting Point (°C) 143–145
IR C=O Stretch (cm⁻¹) ~1,690–1,730 (inferred) 1,730 (amide), 1,690 (pyrimidinone)
^1^H-NMR Features δ 2.10 (COCH3), 7.37–7.47 (Ar-H)

The target’s predicted IR spectrum aligns with analogues, showing characteristic carbonyl stretches. Its ^1^H-NMR would likely exhibit signals for the chloro-methoxyphenyl group (δ ~6.8–7.5) and pyridin-4-yl protons (δ ~8.5–8.7) .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(3-chloro-4-methoxyphenyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide, and how can purity be optimized?

  • Answer : The synthesis typically involves multi-step reactions, starting with chlorination of 4-methoxyaniline to form 3-chloro-4-methoxyaniline, followed by coupling with a pyrimidinone intermediate. A common method includes nucleophilic substitution and amide bond formation using coupling agents like HATU or DCC. Purity optimization requires controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization. Analytical HPLC with UV detection (λ = 254 nm) is recommended for purity assessment (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns (e.g., pyridinyl protons at δ 8.5–8.7 ppm, pyrimidinone carbonyl at ~170 ppm).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]+ = 455.12; observed 455.11).
  • IR Spectroscopy : Detects amide C=O stretching (~1650 cm1^{-1}) and pyrimidinone carbonyl (~1680 cm1^{-1}) .

Q. How do the chloro, methoxy, and pyridinyl groups influence solubility and bioavailability?

  • Answer : The chloro and methoxy groups enhance lipophilicity (logP ~2.8), reducing aqueous solubility but improving membrane permeability. Pyridinyl nitrogen contributes to pH-dependent solubility (e.g., higher solubility in acidic buffers). For in vitro assays, DMSO is preferred for stock solutions, with dilution in PBS (pH 7.4) to avoid precipitation .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Answer :

  • Kinase inhibition assays : Target Src/Abl kinases using ADP-Glo™ or fluorescence polarization.
  • Cytotoxicity assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., K562 leukemia).
  • Solubility testing : Shake-flask method in PBS (pH 7.4) and simulated intestinal fluid .

Advanced Research Questions

Q. How can reaction mechanisms for pyrimidinone ring formation be validated experimentally?

  • Answer : Isotopic labeling (e.g., 18O^{18}O) of the pyrimidinone carbonyl oxygen during cyclization can track oxygen sources. Kinetic studies under varying temperatures (25–80°C) and pH (4–9) reveal rate-determining steps. Intermediate trapping (e.g., using trimethylsilyl chloride) followed by LC-MS analysis identifies transient species .

Q. What strategies resolve contradictions in reported IC50_{50} values across kinase inhibition studies?

  • Answer :

  • Assay standardization : Normalize ATP concentrations (1 mM vs. 10 μM) and enzyme isoforms (e.g., Abl1 vs. Abl2).
  • Data normalization : Use Z’-factor to assess assay quality and control for batch effects.
  • Structural analysis : Compare crystal structures (if available) to confirm binding mode consistency .

Q. How can structure-activity relationships (SAR) guide pyridinyl substitution for enhanced potency?

  • Answer :

  • Pyridinyl modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) at the 3-position to enhance π-π stacking with kinase hydrophobic pockets.
  • Methoxy positional isomerism : Compare 3-chloro-4-methoxy vs. 4-chloro-3-methoxy analogs using molecular docking (e.g., Glide SP mode).
  • Bioisosteric replacement : Replace pyridinyl with pyrazinyl to assess solubility trade-offs .

Q. What methodologies address metabolic instability in hepatic microsomal assays?

  • Answer :

  • Metabolite identification : Incubate with human liver microsomes (HLM) + NADPH, followed by UPLC-QTOF-MS to detect phase I/II metabolites.
  • Stabilization strategies : Introduce deuterium at labile C-H bonds (e.g., methyl groups) or replace metabolically vulnerable moieties (e.g., ester-to-amide substitution) .

Q. How can computational modeling predict off-target interactions?

  • Answer :

  • Pharmacophore screening : Use Schrödinger’s Phase to align with known kinase inhibitors (e.g., imatinib).
  • Molecular dynamics (MD) : Simulate binding to ATP-binding pockets (50 ns trajectories) to assess stability (RMSD <2 Å).
  • Off-target databases : Query ChEMBL or BindingDB for similar scaffolds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.